2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-tridecyl-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-tridecyl- is a natural product found in Ardisia polysticta and Ardisia virens with data available.
Scientific Research Applications
Oxidative Decarboxylation Studies
Yates and Langford (1981) explored the rearrangements accompanying oxidative decarboxylation with lead tetraacetate of various cyclohexadiene derivatives, including 1-methoxy-2-methyl-1,4-cyclohexadiene and its analogues. This study contributes to understanding the chemical behavior of cyclohexadiene compounds under oxidative conditions (Yates & Langford, 1981).
Oxidation Reaction Research
Kajigaeshi et al. (1991) investigated the oxidation of 1,4-benzenediols with benzyltrimethylammonium tribromide, producing 2,5-cyclohexadiene-1,4-diones. This research adds to the understanding of cyclohexadiene derivatives' reactivity in oxidation reactions (Kajigaeshi et al., 1991).
Synthesis and Reactivity Analysis
Oda et al. (2003) focused on the synthesis of 2-cyclohexene-1,4-dione, contributing to the knowledge of creating and analyzing the reactivity of cyclohexadiene compounds in various chemical reactions (Oda et al., 2003).
Diels-Alder Cycloadditions
Jones and Snyder (2010) reported on Diels-Alder cycloadditions involving highly substituted cyclohexadienes derived from rhodium-mediated cyclizations. This research enhances the understanding of cyclohexadiene's role in creating novel heterocyclic products (Jones & Snyder, 2010).
DNA Degradation Studies
Schrebler et al. (1987) explored the relationship between the electrochemical behavior of hydroxyquinone derivatives and DNA degradation, examining compounds like 2,3,5,6-tetrahydroxy-2,5-cyclohexadiene-1,4-dione. This contributes to understanding the biochemical interactions of cyclohexadiene derivatives (Schrebler et al., 1987).
Study of Polymerization Mechanisms
Mitsuda et al. (2003) investigated the spontaneous polymerization mechanism of electron-accepting substituted quinodimethane with p-methoxystyrene. This research aids in understanding the polymerization behaviors involving cyclohexadiene derivatives (Mitsuda et al., 2003).
properties
CAS RN |
5259-06-3 |
---|---|
Product Name |
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-tridecyl- |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3 |
InChI Key |
CBEDFJLNGRMUQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
synonyms |
2-methoxy-6-tridecyl-1,4-benzoquinone AC7-1 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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